

# Physicochemical Properties of Coal Tar Fractions: An In-depth Technical Guide

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#### **Abstract**

Coal tar, a complex byproduct of coal carbonization, is a rich source of aromatic compounds with significant industrial and therapeutic applications. Its intricate composition, however, necessitates a thorough understanding of the physicochemical properties of its various fractions for safe and effective utilization, particularly in the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the core physicochemical properties of the primary fractions of coal tar: light oil, middle oil, heavy oil, and anthracene oil. Detailed methodologies for key analytical techniques are presented, and the biological impact of coal tar components is explored through the lens of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

### Introduction

Coal tar is a thick, black, viscous liquid composed of thousands of chemicals, the majority of which are polycyclic aromatic hydrocarbons (PAHs), phenols, and heterocyclic compounds.[1] The composition of coal tar is highly variable and depends on the type of coal and the carbonization temperature.[1] Fractional distillation is the primary method used to separate crude coal tar into distinct fractions based on their boiling point ranges. These fractions, each with a unique chemical profile, possess distinct physicochemical properties that dictate their suitability for various applications. For researchers and professionals in drug development, a



detailed characterization of these fractions is crucial for understanding their therapeutic potential, toxicological profiles, and for the development of targeted applications.

## Physicochemical Properties of Coal Tar Fractions

The fractional distillation of **coal tar** yields several key fractions, each with a characteristic composition and set of physical properties. The primary fractions are light oil, middle oil (or carbolic oil), heavy oil (or creosote oil), and anthracene oil, with the non-volatile residue being pitch.[1] The typical yields of these fractions from crude **coal tar** are approximately 0-2% light oil, 16-18% middle oil, 8-10% heavy oil, and 16-20% anthracene oil, with the remainder being pitch.[1]

## Data Presentation: Summary of Physicochemical Properties

The following tables summarize the key physicochemical properties of the primary **coal tar** fractions. These values represent typical ranges and can vary depending on the source of the **coal tar** and the distillation process.

Table 1: Physicochemical Properties of Light Oil Fraction

Property	Value	References
Boiling Range	Up to 170 °C	[2]
Specific Gravity	0.910 - 0.975	
Major Components	Benzene, Toluene, Xylenes (BTX), Phenols, Pyridines	[2][3]
Appearance	Colorless to yellow liquid	[4]

Table 2: Physicochemical Properties of Middle Oil (Carbolic Oil) Fraction



Property	Value	References
Boiling Range	170 - 230 °C	[5]
Specific Gravity	1.010 - 1.045	
Major Components	Phenol, Cresols, Xylenols, Naphthalene	[1][5]
Appearance	Yellowish to brownish liquid	

Table 3: Physicochemical Properties of Heavy Oil (Creosote Oil) Fraction

Property	Value	References
Boiling Range	230 - 270 °C	[1]
Specific Gravity	1.045 - 1.090	[1]
Major Components	Naphthalene derivatives, Creosols, Quinoline bases	[1]
Appearance	Dark, oily liquid	[6]

Table 4: Physicochemical Properties of Anthracene Oil Fraction

Property	Value	References
Boiling Range	270 - 400 °C	[7]
Specific Gravity	1.090 - 1.125	[8]
Major Components	Anthracene, Phenanthrene, Carbazole, Fluoranthene, Pyrene	[7][8]
Appearance	Greenish-yellow crystalline paste at room temperature	[7]

## **Experimental Protocols**



Accurate characterization of **coal tar** fractions relies on standardized and robust analytical methodologies. This section details the protocols for key experiments used to determine the physicochemical properties and composition of these complex mixtures.

### **Determination of Density (ASTM D4052)**

Methodology: The density of liquid **coal tar** fractions is determined using a digital density meter based on the oscillating U-tube principle.[9][10]

- Apparatus: Digital density meter, syringe or automated sampler.
- Procedure:
  - Calibrate the instrument with dry air and distilled water at the test temperature.
  - Equilibrate the sample to the test temperature.
  - Introduce approximately 1-2 mL of the sample into the oscillating tube of the density meter.
  - The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.
  - The density is calculated from this frequency change using the instrument's calibration data.
  - Ensure the absence of air bubbles in the sample cell.[10]
  - Report the density in g/cm³ or kg/m³ at the specified temperature.[11]

### **Determination of Kinematic Viscosity (ASTM D445)**

Methodology: This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[12][13]

- Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
- Procedure:



- Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
- Charge the viscometer with the sample, ensuring it is free of air bubbles and particulate matter. For opaque liquids, a reverse-flow viscometer is used.[14]
- Place the charged viscometer in a constant temperature bath until the sample reaches the test temperature. An equilibration time of about 30 minutes is recommended.[15]
- Draw the liquid up through the capillary to a point above the upper timing mark.
- Allow the sample to flow freely down the capillary.
- Measure the time, in seconds, for the meniscus to pass from the upper timing mark to the lower timing mark.
- Repeat the measurement to ensure precision.
- Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer calibration constant.[16]

## Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Analysis

Methodology: GC-MS is a powerful technique for separating and identifying the individual components of complex mixtures like **coal tar** fractions.[17]

- Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column suitable for PAH analysis (e.g., DB-5ms or equivalent).[18]
- Sample Preparation:
  - Dilute the **coal tar** fraction in a suitable solvent (e.g., dichloromethane or toluene).
  - Filter the diluted sample through a 0.45 μm syringe filter.
- GC-MS Conditions:



- Injector: Splitless mode at a temperature of 280-300°C.[18]
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of 300-320°C.
   [18][19]
- Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target PAHs.[18]
- Ion Source Temperature: Typically 230-250°C.
- Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of known standards and library databases. Quantify target analytes using calibration curves generated from certified reference materials.

## **High-Performance Liquid Chromatography (HPLC) for PAH Quantification**

Methodology: HPLC with fluorescence and/or diode array detection is a common method for the quantitative analysis of PAHs in **coal tar**.[18]

- Apparatus: HPLC system with a gradient pump, autosampler, column oven, fluorescence detector (FLD), and/or a diode array detector (DAD), and a C18 column specifically designed for PAH analysis.[18]
- Sample Preparation:
  - Dilute the sample in a suitable solvent (e.g., acetonitrile).
  - Filter the diluted sample through a 0.45 μm syringe filter.[18]
- HPLC Conditions:
  - Mobile Phase: A gradient of acetonitrile and water is typically used.[18] A common gradient starts with a higher proportion of water and gradually increases the acetonitrile



concentration over the course of the run.[20][21]

- Flow Rate: Typically 1.0 1.5 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.
- Injection Volume: 10 20 μL.
- Detection:
  - FLD: Programmed with different excitation and emission wavelengths for optimal detection of specific PAHs.
  - DAD: Acquires UV-Vis spectra for peak identification and purity assessment.
- Data Analysis: Quantify PAHs by comparing peak areas to a calibration curve generated from standards of known concentrations.

#### **Soxhlet Extraction for Solid Matrices**

Methodology: Soxhlet extraction is a classical technique for extracting semi-volatile organic compounds like PAHs from solid or semi-solid samples.[22]

- Apparatus: Soxhlet extractor, heating mantle, condenser, round-bottom flask, extraction thimble (cellulose).
- Procedure:
  - Place a known weight of the solid or semi-solid sample into a cellulose extraction thimble.
  - Place the thimble inside the Soxhlet extractor.
  - Add a suitable extraction solvent (e.g., dichloromethane or a hexane/acetone mixture) to the round-bottom flask.
  - Assemble the apparatus and heat the solvent to its boiling point.
  - The solvent vapor travels up the side arm of the extractor and is condensed by the condenser, dripping back onto the sample in the thimble.



- When the solvent level in the extractor reaches the top of the siphon tube, the solvent and extracted analytes are siphoned back into the boiling flask.
- This cycle is repeated continuously, allowing for efficient extraction of the analytes from the sample matrix. The extraction is typically run for several hours.[22]
- After extraction, the solvent is evaporated to concentrate the extracted analytes, which can then be further analyzed.

## Biological Activity: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many of the biological effects of **coal tar**, including its therapeutic and toxicological properties, are mediated through the Aryl Hydrocarbon Receptor (AHR).[23] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism.[24]

### **Mechanism of AHR Activation by PAHs**

Polycyclic aromatic hydrocarbons, such as benzo[a]pyrene found in **coal tar**, are potent ligands for the AHR.[23] The activation of the AHR signaling pathway follows a series of well-defined steps:

- Ligand Binding: In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90) and AHR-interacting protein (AIP, also known as XAP2).[24][25] When a PAH ligand enters the cell, it binds to the AHR.
- Nuclear Translocation: Ligand binding induces a conformational change in the AHR, exposing a nuclear localization signal. This triggers the translocation of the AHR-ligand complex into the nucleus.[23]
- Dimerization and DNA Binding: Inside the nucleus, the AHR dissociates from its chaperone
  proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[26] This AHRARNT complex then binds to specific DNA sequences known as Xenobiotic Response
  Elements (XREs) located in the promoter regions of target genes.[26]



Gene Transcription: The binding of the AHR-ARNT complex to XREs recruits coactivator
proteins and initiates the transcription of a battery of genes, including those encoding Phase
I and Phase II metabolizing enzymes.[24]

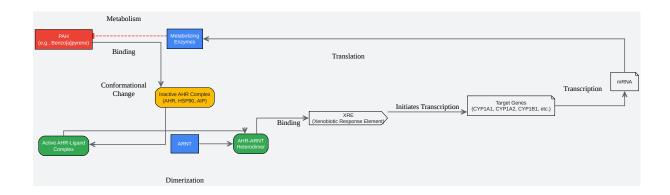
### **Downstream Target Genes**

The activation of the AHR pathway leads to the upregulation of numerous genes, including:

- Cytochrome P450 enzymes (Phase I): CYP1A1, CYP1A2, and CYP1B1 are key enzymes involved in the metabolic activation of PAHs, which can lead to the formation of carcinogenic metabolites.[24]
- Phase II enzymes: These enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs), are involved in the detoxification and excretion of xenobiotics.[24]
- AHR Repressor (AHRR): The AHRR is also a target gene and acts in a negative feedback loop to downregulate AHR signaling.[23]

**Mandatory Visualization: AHR Signaling Pathway** 



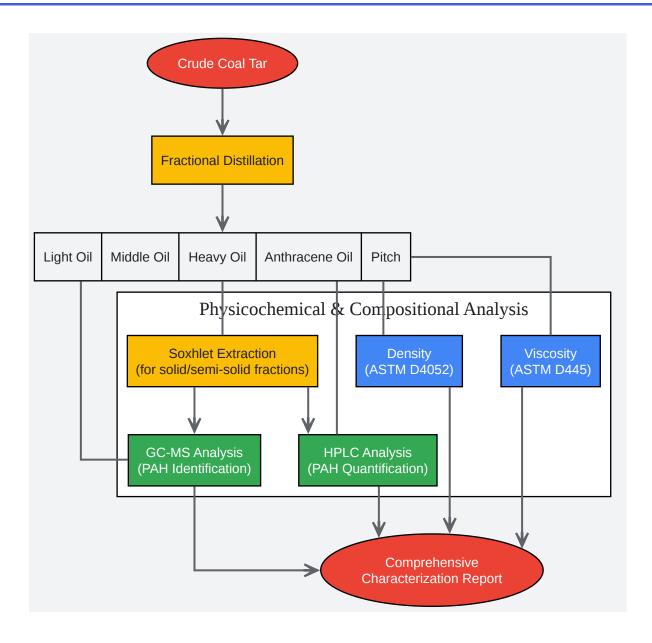


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Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activation by PAHs.

# Mandatory Visualization: Experimental Workflow for Coal Tar Fraction Analysis





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Caption: Experimental Workflow for **Coal Tar** Fraction Analysis.

### Conclusion

The fractional components of **coal tar** represent a diverse and complex array of chemical entities with significant physicochemical and biological properties. A thorough understanding of these properties, obtained through rigorous and standardized analytical methods, is paramount for their application in research, particularly in the field of drug development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers, enabling a more informed approach to the study and utilization of **coal tar** fractions.



Furthermore, the elucidation of the AHR signaling pathway provides critical insight into the molecular mechanisms underlying the biological activities of these complex mixtures, paving the way for the development of novel therapeutic strategies and a more comprehensive assessment of their toxicological profiles.

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